1-naphthaldehyde thiosemicarbazone
Overview
Description
1-Naphthaldehyde thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones . Thiosemicarbazones are Schiff based ligands of significant biological importance .
Synthesis Analysis
Thiosemicarbazones are synthesized by the condensation reaction between aldehyde or ketone with thiosemicarbazide . The ligand, L is the Schiff base formed by condensation of 1-naphthaldehyde with semicarbazide .Molecular Structure Analysis
The molecular structure of thiosemicarbazones can vary upon changing aldehydes and ketones, substituents attached to the carbonyl moiety, metal and its oxidation state, geometries, counter ions, presence of a solvent or additional molecules in the structures and substituents on the S or N (4)-atoms . The geometry of the resulting complex also depends upon the donor atoms and subsequently impacts the biological properties of the compound .Chemical Reactions Analysis
The ligand, L is the Schiff base formed by condensation of 1-naphthaldehyde with semicarbazide and its Cu (II) complex have been synthesized and characterized by elemental and thermogravimetric analysis and molar conductivity, magnetic and spectroscopic measurements .Physical and Chemical Properties Analysis
Thiosemicarbazone derivatives have a global electronic absorption transition energy of about 3.351 eV . The electronic structure, solvatochromic and some optoelectronic properties of five different thiosemicarbazone derivatives were investigated .Scientific Research Applications
Antioxidant and Anti-inflammatory Activities
1-Naphthaldehyde thiosemicarbazone derivatives have demonstrated significant antioxidant and anti-inflammatory activities. Studies conducted by Subhashree et al. (2017) on 5-methoxysalicylaldehyde appended thiosemicarbazones and 2-hydroxy-1-naphthaldehyde appended thiosemicarbazones showed promising anti-inflammatory potential. These results were obtained through in vitro PLA2 inhibition assays and in silico molecular docking studies (Subhashree et al., 2017).
Application as Acid-Base Indicator
Bosch and Rosés (1988) proposed 1,2-Naphthoquinone-2-thiosemicarbazone as an acid-base indicator for use in isopropyl and tert-butyl alcohol media. This study highlighted its application in the determination of organic acids (Bosch & Rosés, 1988).
Antiproliferative Activity Against Tumor Cell Lines
Hernández et al. (2016) synthesized palladium(II) complexes with this compound and reported notable in vitro antiproliferative activity against various human tumor cell lines. This research suggests potential for these compounds in pharmacological applications (Hernández et al., 2016).
Catalysis in Organic Reactions
Nickel(II) naphthaldehyde thiosemicarbazone complexes have been shown to act as active catalysts in the Mizoroki–Heck reaction. The study by Suganthy et al. (2013) emphasized the importance of such complexes in catalyzing important organic reactions (Suganthy et al., 2013).
Synergistic Extraction of Gold (III)
Research by Banerjee and Basu (2002) utilized thiosemicarbazone derivatives of 2-OH naphthaldehyde in the synergistic extraction of Au(III), demonstrating their utility in gold extraction processes (Banerjee & Basu, 2002).
Development of Chemosensors
A study by Lu et al. (2011) demonstrated the use of this compound in developing a novel fluorogenic receptor for rapid recognition and quantitative detection of fluoride ions in aqueous media. This highlights its application in environmental monitoring and analysis (Lu et al., 2011).
Mechanism of Action
Thiosemicarbazones show an array of potential anticancer, antimicrobial and antioxidant activities etc. when they bind with metal ions . The antitumor activity of thiosemicarbazone-derived compounds is triggered by the coordination of the thiosemicarbazone moiety to metals such as palladium and platinum .
Safety and Hazards
Future Directions
Thiosemicarbazones and their complexes have substantial biological relevance and have been under consideration for a great amount of time because of their substantial biological relevance . Some of the recently explored structural alterations have been discussed in the paper and future substituted thiosemicarbazones and their complexes may emerge as multi-target inhibitors .
Properties
IUPAC Name |
[(E)-naphthalen-1-ylmethylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-12(16)15-14-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H3,13,15,16)/b14-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXRPAESUOQHF-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425968 | |
Record name | [(E)-naphthalen-1-ylmethylideneamino]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-81-5 | |
Record name | NSC723 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(E)-naphthalen-1-ylmethylideneamino]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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